[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Description
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a fluorinated pyrazole derivative featuring a primary amine group and a 2-fluoroethyl substituent on the pyrazole ring. The compound’s molecular formula is C₆H₁₀ClFN₃, with a molecular weight of 176.62 g/mol. The fluorine atom on the ethyl chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydrochloride salt improves solubility in polar solvents. This compound is likely used in pharmaceutical research as a building block for drug discovery, given its structural similarity to bioactive molecules targeting central nervous system or enzyme modulation pathways .
Properties
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-2-4-10-3-1-6(5-8)9-10;/h1,3H,2,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULPYXMZMTYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CCF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formation of Methanamine: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine Hydrochloride
- Molecular Formula : C₉H₁₁ClN₄
- Molecular Weight : 222.67 g/mol
- Key Differences: Replaces the 2-fluoroethyl group with a pyridinyl ring. Lower fluorine content reduces lipophilicity compared to the target compound.
- Applications : Likely used in ligand design for metal coordination or kinase inhibitors due to pyridine’s chelating properties .
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine Hydrochloride
- Molecular Formula : C₆H₁₀ClF₂N₃
- Molecular Weight : 194.61 g/mol
- Key Differences: Features two fluorine atoms on the ethyl chain, increasing electron-withdrawing effects and metabolic resistance. Higher molecular weight and hydrophobicity (logP) compared to the monofluoro analog. Potential steric hindrance from the difluoro group may reduce binding flexibility.
- Applications : Suitable for high-stability intermediates in fluorinated drug candidates .
[1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
- Molecular Formula : C₅H₉ClF₃N
- Molecular Weight : 175.58 g/mol
- Key Differences: Replaces the pyrazole ring with a cyclopropane moiety bearing a trifluoromethyl group. The CF₃ group significantly increases lipophilicity and electron-withdrawing effects.
- Applications : Valuable in agrochemicals or CNS drugs where steric bulk and fluorination are critical .
(1-(3-Fluoro-4-Methoxyphenyl)cyclopropyl)methanamine Hydrochloride
- Molecular Formula: C₁₀H₁₂ClFNO
- Molecular Weight : 217.66 g/mol
- Key Differences :
- Incorporates a fluorinated aromatic ring instead of pyrazole.
- The methoxy group enhances solubility but reduces membrane permeability.
- Aromatic systems enable stronger π-π interactions but may increase toxicity risks.
- Applications: Potential use in antidepressants or antimicrobial agents targeting aromatic-binding enzymes .
1-(1H-Pyrazol-3-yl)ethan-1-one Hydrochloride
- Molecular Formula : C₅H₆ClN₂O
- Molecular Weight : 158.57 g/mol
- Key Differences :
- Substitutes the primary amine with a ketone group, reducing basicity and hydrogen-bonding capacity.
- The ketone enables nucleophilic reactions but limits salt formation.
- Lower molecular weight may improve bioavailability.
- Applications : Intermediate in synthesizing heterocyclic ketones for antifungal or antiviral drugs .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine HCl | C₆H₁₀ClFN₃ | 176.62 | 2-Fluoroethyl, pyrazole, amine | Balanced lipophilicity, moderate stability |
| [2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine HCl | C₉H₁₁ClN₄ | 222.67 | Pyridine, pyrazole, amine | Aromatic binding, chelating potential |
| [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine HCl | C₆H₁₀ClF₂N₃ | 194.61 | 2,2-Difluoroethyl, pyrazole, amine | High metabolic stability, increased logP |
| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | C₅H₉ClF₃N | 175.58 | CF₃, cyclopropane, amine | High steric hindrance, rigid conformation |
| (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl | C₁₀H₁₂ClFNO | 217.66 | Fluorophenyl, cyclopropane, amine | Enhanced π-π interactions, solubility |
| 1-(1H-Pyrazol-3-yl)ethan-1-one HCl | C₅H₆ClN₂O | 158.57 | Pyrazole, ketone | Reactive ketone, low basicity |
Biological Activity
Overview
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by a unique molecular structure that enhances its potential biological activity. This compound has garnered attention in medicinal chemistry due to its possible applications as a therapeutic agent and its role in biological research.
- IUPAC Name : [1-(2-Fluoroethyl)pyrazol-3-yl]methanamine; hydrochloride
- Molecular Formula : C6H11ClFN3
- Molecular Weight : 179.62 g/mol
- CAS Number : 1855911-38-4
- Structure :
- Contains a pyrazole ring, a fluoroethyl group, and a methanamine moiety.
The mechanism of action for [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is not fully elucidated, but its structure suggests several potential interactions with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : The presence of the fluoroethyl group could enhance binding affinity to various receptors, influencing signaling pathways.
Antimicrobial and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and reduce inflammation markers in vitro .
Case Studies
- Anticancer Activity : Preliminary studies suggest that [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride may exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Another study explored the neuroprotective properties of pyrazole derivatives, revealing that compounds with similar structural motifs could protect neurons from oxidative stress and apoptosis, indicating a potential therapeutic avenue for neurodegenerative diseases .
Research Applications
The compound serves as a versatile building block in organic synthesis and medicinal chemistry:
- Drug Development : Its unique structure makes it a candidate for further pharmacological evaluation aimed at developing new drugs targeting various diseases.
- Biological Probes : It can be utilized as a probe in studies investigating enzyme interactions and receptor binding mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Structural Differences | Potential Activities |
|---|---|---|---|
| [1-(2-Chloroethyl)-1H-pyrazol-5-yl]methanamine | 1856057-12-9 | Contains chloro instead of fluoro | Antimicrobial |
| 3-(4-Methoxyphenyl)-pyrazole | Various | Lacks fluoroethyl and additional pyrazole ring | Antiinflammatory |
| 4-Methylpyrazole | Various | Simpler structure without complex substitutions | Limited bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
